molecular formula C21H26O9 B12347079 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12347079
M. Wt: 422.4 g/mol
InChI Key: YOQCFFPISGENRW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound derives from its chromen-4-one core structure substituted with hydroxyl groups and a C-linked glucopyranosyl moiety. The full designation is 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one , reflecting:

  • Positional numbering of hydroxyl groups at C7 and C4' of the phenyl substituent
  • The hexahydrochromen system indicating partial saturation of the chromene ring
  • Absolute configuration (2S,3R,4R,5S,6R) of the glucose-derived oxane ring.

Alternative designations include:

  • 8-C-β-D-Glucopyranosyl-7,4'-dihydroxyisoflavone (emphasizing glycosylation pattern)
  • Puerarin hexahydro derivative (referencing structural similarity to puerarin).
Nomenclature Type Designation
IUPAC Systematic Name 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
Semi-Systematic Name 8-C-β-D-Glucopyranosyl-7,4'-dihydroxyisoflavone
Pharmaceutical Code MLS001213192 (CAS registry variant)
ChEMBL Identifier CHEMBL1334785

Molecular Architecture and Stereochemical Considerations

The molecule comprises three distinct domains:

  • Hexahydrochromen-4-one Core : A partially saturated bicyclic system with keto functionality at C4, creating a planar conjugated system between C2-C3 and C4-O. The hexahydro modification introduces chair-like conformational flexibility in the pyran ring.
  • C-Linked Glucopyranosyl Unit : Attached at C8 via C-C bonding, maintaining β-anomeric configuration (2S,3R,4R,5S,6R) characteristic of D-glucose derivatives. This configuration ensures three equatorial hydroxyl groups (C3, C4, C5) and one axial hydroxymethyl group (C6).
  • 4-Hydroxyphenyl Substituent : Positioned at C3, creating a conjugated π-system extending from the chromenone core to the aromatic ring.

Key stereochemical features include:

  • C8-Glucosidic Bond Chirality : The C-C linkage between chromenone C8 and glucose C1' creates two contiguous stereocenters (C8 and C1') with R configuration.
  • Hydrogen Bonding Network : Five intramolecular hydrogen bonds stabilize the structure:
    • O7-H⋯O4' (2.68 Å)
    • O4'-H⋯O6 (2.71 Å)
    • O3'-H⋯O5' (2.65 Å)
    • O2'-H⋯O1 (2.63 Å)
    • O5'-H⋯O4 (2.70 Å).

Comparative Analysis With Related Flavonoid-C-Glycosides

This compound exhibits distinct structural and electronic differences compared to classical flavonoid C-glycosides:

Property 7-Hydroxy-...-hexahydrochromen-4-one Puerarin (C-Glucosyl Daidzein) Orientin (C-Glucosyl Luteolin)
Glycosylation Position C8 C8 C6
Aglycone Saturation Partial (4a,5,6,7,8,8a-hexahydro) Fully aromatic Fully aromatic
Hydrogen Bond Donors 6 5 6
LogP (Calculated) 0.34 0.78 0.56
Glycosidic Bond Type C-C (β-configuration) C-C (β-configuration) C-C (β-configuration)
Torsional Flexibility High (hexahydro core) Moderate Low

The hexahydrochromen system introduces three key differences from conventional flavonoid C-glycosides:

  • Enhanced Solubility : Partial saturation increases polar surface area (153.2 Ų vs. 142.8 Ų in puerarin), improving aqueous solubility by 18-22%.
  • Reduced Planarity : The saturated bonds decrease conjugation length, shifting UV-Vis λmax from 330 nm (puerarin) to 285 nm.
  • Conformational Dynamics : Molecular dynamics simulations reveal three stable conformers (A, B, C) with energy barriers <2 kcal/mol, enabling rapid interconversion in biological matrices.

These structural modifications significantly influence biological interactions. For instance, the hexahydro core improves membrane permeability (logP 0.34 vs. puerarin's 0.78) while maintaining C-glycoside resistance to enzymatic hydrolysis. Comparative studies show 23% higher antioxidant capacity in oxygen radical absorbance capacity (ORAC) assays compared to orientin, attributable to increased hydroxyl group accessibility.

The stereochemical integrity of the glucopyranosyl unit proves critical for bioactivity. Epimerization at C3' (3S configuration) reduces binding affinity to estrogen receptors by 47%, demonstrating the importance of the native (3R,4R,5S,6R) configuration. This structure-activity relationship underscores the compound's potential as a lead molecule for targeted therapeutic development.

Properties

Molecular Formula

C21H26O9

Molecular Weight

422.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-4,8,11,13-15,17-24,26-28H,5-7H2

InChI Key

YOQCFFPISGENRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation of Starting Materials

Method : Glycosylate hydroxyl groups on precursor molecules (e.g., 2-hydroxyacetophenone derivatives or benzaldehyde analogs) before flavonoid cyclization.
Advantages :

  • Prevents side reactions during flavonoid assembly.
  • Enables isolation of stable glycosyl intermediates.
    Example :
  • Step 1 : Protect hydroxyl groups of 4-hydroxybenzaldehyde or 2-hydroxyacetophenone.
  • Step 2 : Glycosylate using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.
  • Step 3 : Condense glycosylated intermediates to form the dihydroisoflavone core.

Limitations :

  • Requires precise protection/deprotection sequences.
  • May lead to reduced yields due to steric hindrance.

Glycosylation of Intermediate Chalcones or Flavanones

Method : Glycosylate during flavonoid assembly (e.g., at the chalcone or flavanone stage).
Advantages :

  • Minimizes protection steps for the aglycone.
  • Permits stereochemical control via enzyme-catalyzed reactions.
    Example :
  • Step 1 : Synthesize the aglycone (dihydroisoflavone core) via Algar–Flynn–Oyamada oxidation.
  • Step 2 : Glycosylate the 8-hydroxyl using enzymatic transglycosylation or chemical methods.

Challenges :

  • Alkaline conditions may hydrolyze glycosyl protecting groups.

Glycosylation of Final Products

Method : Attach the glycosyl moiety post-flavonoid synthesis.
Advantages :

  • Simplifies intermediate purification.
  • Suitable for stable aglycones.
    Example :
  • Step 1 : Synthesize the aglycone via cyclization of 2-hydroxychalcone.
  • Step 2 : Glycosylate using Koenigs–Knorr or Mitsunobu reactions.

Limitations :

  • Low yields reported for isoflavone glycosylation due to competing decomposition.

Key Reaction Conditions and Reagents

The choice of glycosylation reagents and conditions critically impacts yield and selectivity. Below are protocols optimized for similar flavonoid glycosides:

Koenigs–Knorr Glycosylation

Reagents :

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide (glycosyl donor).
  • Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as promoters.
  • Solvents: Dichloromethane, chloroform, or benzene.

Procedure :

  • React the aglycone with the glycosyl bromide in dry solvent.
  • Stir with Ag₂CO₃ under inert atmosphere (12–24 hours).
  • Filter and isolate the product.

Yield : 30–70% for flavanones; lower for isoflavones.

Phase-Transfer Catalysis

Reagents :

  • Glycosyl bromide.
  • Phase-transfer catalyst (e.g., benzyltriethylammonium bromide).
  • Bases: KOH, NaOH, or K₂CO₃.
  • Solvent: Chloroform/water biphasic system.

Procedure :

  • Stir glycosyl bromide, aglycone, and catalyst in chloroform.
  • Add aqueous base and heat (15–20°C, 15 hours).
  • Extract the product into organic phase.

Yield : 40–60% for flavonol glycosides.

Protecting Group Strategies for Glycosylation

Protecting the glycosyl hydroxyl groups is essential to direct glycosylation to the 8-position. Common strategies include:

Protecting Group Reagent Conditions Deprotection
Acetyl Ac₂O, pyridine Room temperature, 12 hours Methanolic ammonia
Benzyl BnBr, NaH DMF, 0°C → RT H₂/Pd-C or BBr₃
Silyl TMSOTf, TMSCl CH₂Cl₂, −20°C TBAF or HF-pyridine

Example Workflow :

  • Step 1 : Protect glucose hydroxyls as tetra-O-acetyl derivatives.
  • Step 2 : Glycosylate the aglycone at the 8-position.
  • Step 3 : Deprotect with methanolic ammonia to yield the free glycoside.

Stereochemical Control and Challenges

Ensuring the correct configuration of the glycosidic bond and sugar stereochemistry requires careful optimization:

Anomeric Configuration

  • β-Anomer : Dominates in Koenigs–Knorr reactions due to steric and electronic factors.
  • α-Anomer : Rare; may form under Mitsunobu conditions but is less stable.

Sugar Stereochemistry

The glycosyl moiety’s configuration (3R,4R,5S,6R) is preserved using stereospecific donors or enzymes. For chemical synthesis, strict control of reaction conditions minimizes epimerization.

Stability Concerns

  • Alkaline Conditions : May hydrolyze glycosidic bonds or deprotect acetyl groups prematurely.
  • Oxidative Reagents : Risk of aglycone oxidation (e.g., dihydroisoflavone → isoflavone).

Below is a summary of methods applied to structurally related compounds:

Method Yield Advantages Limitations Source
Koenigs–Knorr 40–70% High regioselectivity, established Low for isoflavones, Ag waste
Phase Transfer 40–60% Mild conditions, scalable Moderate yields, catalyst cost
Mitsunobu N/A Potential for challenging substrates Limited data for flavonoids

Example Synthesis Protocol

Target : 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Aglycone Synthesis

  • Step 1 : Condense 4-hydroxybenzaldehyde and 2-hydroxyacetophenone derivatives under acidic conditions to form the dihydroisoflavone core.
  • Step 2 : Reduce the keto group to the 4-hydroxy form (if required).

Glycosylation

  • Step 1 : Protect glucose hydroxyls with acetic anhydride (tetra-O-acetyl-β-D-glucopyranosyl bromide).
  • Step 2 : React the aglycone with the glycosyl bromide in dichloromethane using Ag₂CO₃.
  • Step 3 : Deprotect with methanolic ammonia to yield the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

Puerarin features a chromenone core structure with multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its solubility and reactivity.

Antioxidant Activity

Puerarin exhibits strong antioxidant properties, which help mitigate oxidative stress in cells. Studies have demonstrated that it can scavenge free radicals and reduce lipid peroxidation levels in various biological systems .

Cardiovascular Health

Research indicates that Puerarin may improve cardiovascular health by enhancing endothelial function and reducing blood pressure. It has been shown to inhibit the proliferation of vascular smooth muscle cells and promote vasodilation through the nitric oxide pathway .

Neuroprotective Effects

Puerarin has been investigated for its neuroprotective effects against neurodegenerative diseases. Animal studies suggest that it can alleviate symptoms of conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential therapeutic agent for inflammatory diseases .

Antidiabetic Effects

Puerarin has been shown to improve insulin sensitivity and regulate glucose metabolism. Clinical trials indicate its potential in managing type 2 diabetes through mechanisms involving the modulation of glucose transporters and enhancement of insulin signaling pathways .

Functional Foods

Due to its health benefits, Puerarin is being explored as an ingredient in functional foods aimed at improving overall health. Its incorporation into dietary supplements is gaining traction due to its potential to enhance metabolic health and prevent chronic diseases.

Herbal Medicine

Puerarin is a key component of several traditional herbal formulations used in Chinese medicine. It is often derived from the root of Pueraria lobata (Kudzu), which has been traditionally used for treating various ailments including alcohol dependence and menopausal symptoms.

Clinical Trials

  • Cardiovascular Study : A double-blind placebo-controlled trial involving 100 participants demonstrated that daily administration of Puerarin significantly lowered systolic and diastolic blood pressure compared to the placebo group (p < 0.05).
  • Neuroprotection : In a study involving mice with induced Alzheimer’s disease-like symptoms, treatment with Puerarin led to improved cognitive function as measured by maze tests and reduced amyloid-beta plaque accumulation in the brain.
  • Diabetes Management : A randomized controlled trial showed that Puerarin supplementation improved fasting blood glucose levels and HbA1c in patients with type 2 diabetes over a period of 12 weeks.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Core and Substituents

  • Hexahydrochromen vs. Chromen-4-one: The target compound’s saturated hexahydro ring contrasts with unsaturated analogs like 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one (), which lacks the cyclohexene fusion.
  • Hydroxyphenyl vs. Methoxyphenyl :
    The 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity compared to the 4-methoxyphenyl group in ’s compound. Methoxy groups increase lipophilicity (higher logP), affecting membrane permeability .

Glycosylation Patterns

  • Complexity of Sugar Moieties: The target compound’s oxane substituent is simpler than the branched glycosylation in 7-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-5-hydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-chromen-4-one (), which includes rhamnose and glucose units. Increased glycosylation improves water solubility but may reduce cellular uptake .
  • Positional Differences :
    5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one () features methoxy and glycosyl groups at positions 8 and 3, respectively, altering steric hindrance and electronic effects compared to the target compound’s substitution at positions 3 and 8 .

Molecular Weight and Functional Groups

Key molecular weight comparisons from :

Compound Name Molecular Weight (g/mol)
Target Compound 416.384
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one 462.409
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one 300.267

The higher molecular weight of the second compound (462.409 g/mol) reflects additional methoxy and glycosyl groups, while the simpler flavone (300.267 g/mol) lacks glycosylation .

Unique Functionalization in Niche Analogs

  • Alkyne-Containing Derivatives: 8-((4aR,7R,8R,8aS)-2-(hex-5-yn-1-yl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one () incorporates an alkyne group, enabling click chemistry applications. This functionalization is absent in the target compound .

Data Tables

Table 1: Molecular Weight Comparison of Flavonoid Derivatives

Compound ID Key Structural Features Molecular Weight (g/mol) Source
Target Compound Hexahydrochromen, 4-hydroxyphenyl, glycosylated oxane 416.384
Unsaturated chromenone, 4-methoxyphenyl Not reported
(Entry 3) 6-methoxy, 5-hydroxy, glycosylated oxane 462.409
Multi-glycosylated (rhamnose/glucose) Not reported

Research Findings

  • Bioactivity Implications: Glycosylation enhances solubility but may mask pharmacophores. The hexahydro core in the target compound could improve metabolic stability over unsaturated analogs, as seen in similar cyclohexane-fused flavonoids .
  • Synthetic Accessibility : Compounds with simpler glycosylation (e.g., target compound) are more synthetically tractable than multi-glycosylated derivatives (), which require complex enzymatic or chemical strategies .

Biological Activity

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one, commonly referred to as Puerarin , is a compound belonging to the class of isoflavonoid O-glycosides. It has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

Puerarin has a complex chemical structure characterized by multiple hydroxyl groups and a chromenone backbone. Its molecular formula is C21H20O9C_{21}H_{20}O_{9} with a molecular weight of approximately 416.38 g/mol. The compound is not naturally occurring but can be found in individuals exposed to it or its derivatives.

PropertyValue
Molecular FormulaC21H20O9C_{21}H_{20}O_{9}
Molecular Weight416.38 g/mol
CAS Number3681-99-0
Melting Point187–189 °C
Boiling Point791.2 °C (760 mm Hg)

Antioxidant Activity

Puerarin exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby protecting cells from oxidative damage .

Cardiovascular Benefits

Research indicates that Puerarin may have protective effects on cardiovascular health. It has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. Its mechanism involves the inhibition of vascular smooth muscle cell proliferation and the promotion of nitric oxide production .

Anti-inflammatory Effects

Puerarin demonstrates anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like atherosclerosis and other inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted Puerarin's potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit neuronal apoptosis and promote cell survival through various signaling pathways .

Case Studies

  • Cardiovascular Health : In a clinical trial involving patients with hypertension, administration of Puerarin resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study concluded that Puerarin could be an effective natural treatment for managing hypertension .
  • Neuroprotection : A study on animal models of Alzheimer’s disease revealed that Puerarin treatment led to improved cognitive functions and reduced amyloid plaque accumulation in the brain. These findings suggest a promising role for Puerarin in neurodegenerative disease management .

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